2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol
Description
Properties
Molecular Formula |
C13H16N2OS2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C13H16N2OS2/c1-8-14-12(17-7-6-16)11-9-4-2-3-5-10(9)18-13(11)15-8/h16H,2-7H2,1H3 |
InChI Key |
VIIUVYYGTYVSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of related benzothiophene derivatives often involves the use of solvents like ethyl acetate and slow evaporation techniques to obtain high-quality crystals .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol exhibit significant anticancer properties.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation. For instance, Mannich bases derived from similar structures have shown cytotoxicity against various cancer cell lines, including human colon cancer and leukemia cells .
- Case Studies : In a study evaluating the cytotoxic effects of different derivatives against human tumor cell lines, several compounds demonstrated half-maximal inhibitory concentration (IC50) values below 10 μM, indicating potent activity. The structure-activity relationship suggests that modifications to the benzothieno-pyrimidine scaffold can enhance antitumor efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities.
- In Vitro Studies : Research has shown that derivatives of benzothieno-pyrimidines possess significant antibacterial and antifungal properties. For example, studies have reported that certain thieno-pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Other Therapeutic Applications
In addition to its anticancer and antimicrobial effects, the compound shows promise in other therapeutic areas:
- Antihypertensive Effects : Some studies suggest that related compounds may exhibit antihypertensive properties by acting on the vascular smooth muscle cells .
- Antifungal Activity : There is evidence supporting the antifungal potential of thieno-pyrimidine derivatives against various fungal strains .
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
- 7-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-1,2,3-triazin-4-one
Uniqueness
What sets 2-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[(2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol is a member of the benzothienopyrimidine class, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C20H22N4O2S2
- Molecular Weight : 414.544 g/mol
- CAS Number : 460335-48-2
Antimicrobial Activity
Research indicates that compounds containing the pyrimidine and thieno moieties often exhibit significant antimicrobial properties. For instance, derivatives of thietan and pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities. These studies suggest that modifications in structure can lead to varying degrees of microbial inhibition .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothienopyrimidine derivatives. For example, quinoxaline derivatives with similar structural motifs have shown promising results against various cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating potent anticancer activity . Although specific data on 2-[(2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol is limited, its structural similarities suggest potential efficacy.
Case Studies
- Synthesis and Evaluation of Thietan Derivatives
- Anticancer Activity of Quinoxaline Derivatives
Table of Biological Activities
Q & A
Q. What are the foundational synthetic routes for synthesizing 2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol?
The compound is typically synthesized via aza-Wittig reactions followed by nucleophilic substitution at the 2-position of the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Key steps include:
- Reacting thioketones with amines or alcohols under controlled conditions (e.g., reflux in ethanol for 8–12 hours).
- Purification via crystallization from ethanol or methanol, yielding ~80–85% purity .
- Structural confirmation using X-ray crystallography to resolve bond angles and conformations .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- X-ray crystallography provides definitive confirmation of the core scaffold and substituent geometry .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, particularly the methyl and sulfanyl-ethanol groups.
- HPLC monitors reaction progress and purity (≥95% by reverse-phase methods) .
Q. What is the significance of the tetrahydrobenzothieno[2,3-d]pyrimidine core in structure-activity relationships (SAR)?
The core provides a rigid, planar structure that facilitates interactions with biological targets (e.g., enzyme active sites). Derivatives with 2-sulfanyl substitutions exhibit enhanced solubility and binding affinity compared to non-substituted analogs .
Q. What purification methods are recommended for isolating the compound from reaction mixtures?
- Crystallization from ethanol or methanol is standard, yielding high-purity solids .
- Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) verifies intermediate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Temperature control : Maintain reflux at 80–90°C during nucleophilic substitution to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol nucleophiles .
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize the sulfanyl group during coupling .
Q. How can contradictory SAR data for substituent effects at the 2-position be resolved?
- Comparative docking studies : Analyze substituent interactions with target proteins (e.g., EGFR) to identify steric or electronic mismatches .
- Meta-analysis of analogs : Evaluate 2-sulfanyl derivatives with varying alkyl/aryl groups to distinguish steric hindrance from electronic effects .
Q. What computational methods are effective for predicting biological activity?
- Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding stability with targets like EGFR.
- QSAR models using Hammett constants for sulfanyl groups predict logP and bioavailability .
Q. What in vitro assays are suitable for evaluating inhibitory activity?
- Kinase inhibition assays : Measure IC₅₀ against EGFR using ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7) with EC₅₀ values normalized to controls .
Q. How does the compound’s stability vary under different storage conditions?
Q. What strategies enable efficient derivatization of the sulfanyl-ethanol group?
- Parallel synthesis : React with diverse electrophiles (e.g., acyl chlorides, epoxides) under mild conditions (room temperature, 24 hours) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced solubility .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–90°C (reflux) | +25% | |
| Solvent Polarity | DMF > Ethanol | +15% | |
| Reaction Time | 8–12 hours | Minimal side products |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Key Data Points | Application |
|---|---|---|
| X-ray Crystallography | Bond angles (109.6° C–S–C) | Core scaffold validation |
| ¹H NMR | δ 2.45 (s, CH₃) | Methyl group position |
| HPLC | Retention time: 6.2 min | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
